molecular formula C8H10N2O4S B8417472 N-(4-nitrobenzyl)methanesulfonamide

N-(4-nitrobenzyl)methanesulfonamide

Cat. No. B8417472
M. Wt: 230.24 g/mol
InChI Key: IPNKTDILKDQEPR-UHFFFAOYSA-N
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Patent
US04636521

Procedure details

A solution of N-[(4-nitrophenyl)methyl]methanesulphonamide (2.5 g) in a mixture of ethanol (90 ml) and ethyl acetate (90 ml) was hydrogenated at room temperature and pressure over palladium oxide on charcoal (10%; 50% paste with water, 1 g) until uptake of hydrogen ceased (15 min., 820 ml).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][NH:11][S:12]([CH3:15])(=[O:14])=[O:13])=[CH:6][CH:5]=1)([O-])=O.[H][H]>C(O)C.C(OCC)(=O)C.[Pd]=O>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][NH:11][S:12]([CH3:15])(=[O:14])=[O:13])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CNS(=O)(=O)C
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
CUSTOM
Type
CUSTOM
Details
(15 min., 820 ml)
Duration
15 min

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)CNS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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